molecular formula C17H30N2O4 B5681871 dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate

dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate

Cat. No. B5681871
M. Wt: 326.4 g/mol
InChI Key: KQDNPOILBBPBNT-UHFFFAOYSA-N
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Description

Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate, also known as DMC, is a chemical compound that has been widely studied for its potential applications in various fields. DMC is a colorless and odorless solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate can reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
In animal studies, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to improve cognitive function and reduce inflammation in the brain. It has also been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it a useful compound for studying the effects of various treatments on cells and tissues. However, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several areas of research that could benefit from further investigation of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate. One potential future direction is the development of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to better understand the mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate involves the reaction of cyclohexanone with urea in the presence of a catalyst such as zinc oxide. The reaction produces a mixture of isomers, which can be separated by fractional distillation. The resulting dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is then purified by recrystallization.

Scientific Research Applications

Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a plant growth regulator and a pesticide. It has been shown to increase crop yield and improve plant resistance to environmental stresses such as drought and heat.
In materials science, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a cross-linking agent for polymers and as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

methyl N-[4-[[4-(methoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h12-15H,3-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDNPOILBBPBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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